Vinepidine Sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

83200-11-7 |

|---|---|

Molecular Formula |

C46H58N4O13S |

Molecular Weight |

907.0 g/mol |

IUPAC Name |

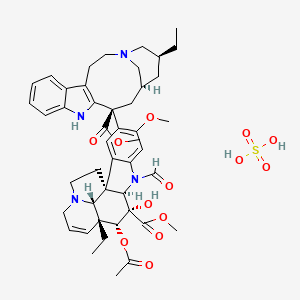

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |

InChI |

InChI=1S/C46H56N4O9.H2O4S/c1-7-28-20-29-23-45(41(53)57-5,37-31(14-18-48(24-28)25-29)30-12-9-10-13-34(30)47-37)33-21-32-35(22-36(33)56-4)50(26-51)39-44(32)16-19-49-17-11-15-43(8-2,38(44)49)40(59-27(3)52)46(39,55)42(54)58-6;1-5(2,3)4/h9-13,15,21-22,26,28-29,38-40,47,55H,7-8,14,16-20,23-25H2,1-6H3;(H2,1,2,3,4)/t28-,29-,38-,39+,40+,43+,44+,45-,46-;/m0./s1 |

InChI Key |

BCXOZISMDZTYHW-IFQBWSDRSA-N |

Isomeric SMILES |

CC[C@H]1C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O |

Canonical SMILES |

CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Tubulin Binding Affinity of Vinepidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Vinepidine Sulfate to its molecular target, tubulin. The document details the quantitative binding metrics, the experimental methodologies employed for their determination, and the downstream cellular consequences of this interaction.

Quantitative Binding Affinity of this compound to Tubulin

Vinepidine, a semi-synthetic derivative of vincristine, exhibits a strong binding affinity for tubulin, the fundamental protein subunit of microtubules.[1] This interaction is central to its mechanism of action as an antineoplastic agent. The binding disrupts microtubule dynamics, leading to metaphase arrest and subsequent apoptosis in rapidly dividing cancer cells.[1]

Quantitative analysis from comparative studies highlights Vinepidine's potent interaction with tubulin relative to other Vinca alkaloids. The following table summarizes the key binding and inhibitory constants reported in the literature.

| Parameter | Value | Species/System | Method | Reference |

| Association Constant (Ka) | ~4-fold higher than Vinblastine | Bovine Brain Tubulin | Not Specified | [2] |

| Inhibition Constant (Ki) | 0.079 ± 0.018 µM | Bovine Brain Microtubules | Inhibition of tubulin addition | [3] |

Note: The available literature provides a relative association constant and an inhibition constant for Vinepidine. A direct dissociation constant (Kd) for this compound was not found in the reviewed literature.

Mechanism of Action: A Logical Workflow

The binding of Vinepidine to tubulin initiates a cascade of events that ultimately leads to cell cycle arrest and apoptosis. The logical flow of this mechanism is depicted in the following diagram.

Caption: Logical workflow of this compound's mechanism of action.

Experimental Protocols for Determining Tubulin Binding Affinity

The determination of the binding affinity and inhibitory potential of compounds like this compound involves a variety of in vitro and cell-based assays. While specific, detailed protocols for Vinepidine are not exhaustively provided in the public domain, this section outlines the general methodologies referenced in the study of Vinca alkaloids.

General Experimental Workflow for Assessing Tubulin Inhibitors

The following diagram illustrates a typical workflow for the discovery and characterization of tubulin-binding agents.

Caption: General experimental workflow for tubulin inhibitor characterization.

Description of Key Methodologies

-

Tubulin Polymerization Assays: These assays are fundamental to identifying and characterizing tubulin inhibitors. A common method is a fluorescence-based cell-free tubulin polymerization assay.[4]

-

Principle: Purified tubulin is induced to polymerize in the presence of GTP and a fluorescence reporter. The fluorescence intensity increases as microtubules form. The effect of an inhibitor on the rate and extent of polymerization is measured.

-

General Procedure:

-

Reconstitute lyophilized tubulin in a suitable buffer.

-

In a multi-well plate, add the tubulin solution, GTP, a fluorescent reporter, and varying concentrations of the test compound (e.g., this compound).

-

Incubate the plate at 37°C to initiate polymerization.

-

Monitor the fluorescence intensity over time using a plate reader.

-

Analyze the data to determine the inhibitory concentration (e.g., IC50).

-

-

-

Determination of Inhibition Constant (Ki): The Ki value provides a measure of the inhibitor's potency. It is often determined through kinetic studies of enzyme inhibition.[5]

-

Principle: The effect of different concentrations of the inhibitor on the kinetics of tubulin polymerization is measured. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.[6]

-

General Procedure:

-

Perform tubulin polymerization assays at a fixed substrate (tubulin) concentration and varying inhibitor concentrations.

-

Determine the IC50 value of the inhibitor.

-

Measure the Michaelis constant (Km) of tubulin polymerization in the absence of the inhibitor.

-

Calculate the Ki using the appropriate kinetic model and the Cheng-Prusoff equation if applicable.

-

-

-

Measurement of Binding Affinity: Techniques like analytical ultracentrifugation can be employed to directly measure the binding affinity of Vinca alkaloids to tubulin.[7][8]

-

Principle: This technique measures the sedimentation rate of molecules in a centrifugal field. The binding of a ligand to a protein will alter its sedimentation coefficient, which can be used to determine the binding constant.

-

-

Cell-Based Assays:

-

Cell Proliferation (IC50) Assays: These assays determine the concentration of a compound required to inhibit cell growth by 50%. Common methods include MTT or resazurin-based assays.

-

Fluorescence Microscopy: This allows for the direct visualization of the effects of the compound on the microtubule network within cells. Cells are treated with the compound, and then the microtubules are stained with fluorescently labeled antibodies against tubulin.

-

Downstream Signaling Pathways

The disruption of microtubule dynamics by this compound triggers cellular stress responses that can lead to apoptosis. Key signaling pathways implicated in Vinca alkaloid-induced cell death include the c-Jun N-terminal kinase (JNK) pathway and the NF-κB pathway.[1][9][10]

The following diagram illustrates a potential signaling cascade initiated by this compound.

Caption: Signaling pathways implicated in Vinepidine-induced apoptosis.

Synthesis of this compound

Vinepidine is a semi-synthetic derivative of vincristine. The synthesis of Vinca alkaloids is a complex process that can be achieved through total synthesis or semi-synthetic modifications of naturally occurring precursors.[2][11]

-

Total Synthesis: While the total synthesis of complex Vinca alkaloids like vincristine has been accomplished, it is a challenging and lengthy process.[2][11]

-

Semi-Synthesis: A more common approach is the semi-synthesis from more abundant precursors isolated from the Catharanthus roseus plant, such as catharanthine and vindoline.[12] The conversion of vinblastine-type molecules to vincristine-type molecules, which differ by the N-formyl group on the vindoline unit, can be achieved through oxidation.[13] As Vinepidine is a derivative of vincristine, its synthesis would likely involve further modifications of the vincristine scaffold. Detailed, publicly available protocols for the specific synthesis of this compound are scarce, suggesting it may be a proprietary process or available through custom synthesis.

References

- 1. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 7. Methods for studying vinca alkaloid interactions with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods for Studying Vinca Alkaloid Interactions With Tubulin | Springer Nature Experiments [experiments.springernature.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 11. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. EP0292463A2 - Synthesis of vinblastine and vincristine type compounds - Google Patents [patents.google.com]

Vinepidine Sulfate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinepidine Sulfate (also known as 4'-deoxyepivincristine sulfate or by its developmental code LY-119863) is a semi-synthetic derivative of the well-known vinca alkaloid, vincristine.[1][2] As an antineoplastic agent, it has been the subject of clinical investigation due to its potential therapeutic effects against various cancers.[2] Like other vinca alkaloids, this compound's mechanism of action involves the disruption of microtubule dynamics, which are critical for cell division, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for the study of this compound.

Chemical Structure and Properties

This compound is a complex dimeric indole alkaloid. Its structure is closely related to that of vincristine, with a key modification at the 4' position of the vindoline moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraene-10-carboxylate sulfate | |

| CAS Number | 83200-11-7 | |

| Molecular Formula | C₄₆H₅₈N₄O₁₃S | |

| Molecular Weight | 907.05 g/mol | |

| Appearance | Light Brown to Brown Solid | [3] |

| Solubility | Slightly soluble in Methanol and Water. Quantitative data not readily available. | [3] |

| pKa | Experimental data not available. For related vinca alkaloids, pKa values are in the range of 5.0-7.4.[4][5] | |

| Stability | Hygroscopic and light-sensitive.[3] |

Table 2: In Vitro Biological Activity of this compound

| Cell Line | Assay | IC₅₀ | Reference(s) |

| HeLa (Cervical Cancer) | Cytotoxicity Assay | Data not available | |

| A549 (Lung Cancer) | Cytotoxicity Assay | Data not available | |

| MCF-7 (Breast Cancer) | Cytotoxicity Assay | Data not available |

Mechanism of Action: Microtubule Destabilization

This compound exerts its cytotoxic effects by interfering with the assembly and disassembly of microtubules. This process is crucial for the formation of the mitotic spindle during cell division.

As illustrated in the signaling pathway, Vinepidine binds to β-tubulin, a subunit of microtubules. This binding disrupts the dynamic equilibrium between tubulin polymerization and depolymerization, which is essential for the formation and function of the mitotic spindle. The inability to form a proper mitotic spindle leads to cell cycle arrest in the M-phase, ultimately triggering apoptosis (programmed cell death).[6]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using Crystal Violet Assay

This protocol outlines a method to determine the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

-

Adherent cancer cell line (e.g., HeLa, A549, or MCF-7)

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution: 4% paraformaldehyde in PBS or 100% methanol

-

Crystal Violet staining solution (0.5% w/v in 20% methanol)

-

Solubilization solution (e.g., 10% acetic acid or 100% methanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the drug) and untreated control wells.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C.

-

Washing: Gently aspirate the medium and wash the cells twice with 200 µL of PBS per well.

-

Fixation: Add 100 µL of fixative solution to each well and incubate for 15 minutes at room temperature.

-

Staining: Remove the fixative and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.[7][8]

-

Washing: Remove the crystal violet solution and wash the plate thoroughly with water until the water runs clear.

-

Solubilization: Air dry the plate completely. Add 100 µL of solubilization solution to each well and incubate on a shaker for 15-20 minutes to dissolve the stain.[7]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

-

Lyophilized tubulin (e.g., from bovine brain, >99% pure)

-

GTP (Guanosine-5'-triphosphate) solution

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

This compound

-

Positive control (e.g., vincristine or nocodazole)

-

Negative control (e.g., paclitaxel for polymerization promotion, or buffer alone)

-

96-well clear flat-bottom plate

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 2-4 mg/mL. Prepare a stock solution of GTP (e.g., 100 mM). Prepare a working solution of this compound at various concentrations in polymerization buffer.

-

Reaction Setup: On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate.

-

Initiation of Polymerization: Add GTP to a final concentration of 1 mM and the test compound (this compound) or controls to the respective wells. The final volume should be consistent across all wells (e.g., 100 µL).

-

Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance is due to light scattering by the forming microtubules.[9][10]

-

Data Analysis: Plot the absorbance values against time. Compare the polymerization curves of the samples treated with this compound to the control curves. Inhibition of polymerization will be indicated by a decrease in the rate and extent of the absorbance increase.

Conclusion

This compound is a promising semi-synthetic vinca alkaloid with antineoplastic properties stemming from its ability to disrupt microtubule dynamics. While specific quantitative data on its solubility and cytotoxicity against various cell lines are not widely published, its mechanism of action is well-understood within the context of the vinca alkaloid class of drugs. The experimental protocols provided herein offer a framework for the in vitro characterization of this compound's biological activity. Further research is warranted to fully elucidate its therapeutic potential and to establish detailed synthetic and purification methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Studies with 4'-deoxyepivincristine (vinepidine), a semisynthetic vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 83200-11-7 CAS MSDS (this compound [USAN]) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Vincristine | C46H56N4O10 | CID 5978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vinblastine | C46H58N4O9 | CID 13342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Vinca Alkaloids [flipper.diff.org]

- 7. m.youtube.com [m.youtube.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamopenarchives.com [benthamopenarchives.com]

Unveiling the Antitumor Potential of Vinepidine Sulfate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinepidine Sulfate, a semi-synthetic derivative of vincristine, has demonstrated notable antitumor activity in preclinical models. As a member of the vinca alkaloid family of chemotherapeutic agents, its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This technical guide synthesizes the available preclinical data on this compound, providing an in-depth look at its antitumor efficacy, pharmacokinetic profile, and proposed mechanism of action. Due to the limited availability of public data, this document focuses on a key preclinical study and the broader understanding of vinca alkaloid signaling. Quantitative data from in vitro and clinical studies are currently unavailable in the public domain.

Core Mechanism of Action: Disruption of Microtubule Dynamics

Vinepidine, the active moiety of this compound, exerts its cytotoxic effects by interfering with the fundamental cellular process of microtubule formation.[1] Like other vinca alkaloids, it binds to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle required for cell division.[1] The disruption of microtubule assembly and disassembly prevents proper chromosome segregation during mitosis, leading to an arrest of the cell cycle in the metaphase stage.[1] Prolonged metaphase arrest ultimately triggers the apoptotic cascade, resulting in cancer cell death.

Signaling Pathway of Vinca Alkaloids

The following diagram illustrates the generally accepted signaling pathway for vinca alkaloids, including Vinepidine.

Preclinical Antitumor Activity: In Vivo Studies

A pivotal preclinical study investigated the antitumor efficacy of Vinepidine (also referred to as VNP) in an in vivo model utilizing a human rhabdomyosarcoma cell line (HxRh12) grown as a xenograft in immune-deprived mice.[1] This study provides the most detailed available insight into the compound's activity.

Comparative Efficacy

The study compared the antitumor activity of Vinepidine with that of two other clinically used vinca alkaloids, vincristine (VCR) and vinblastine (VLB). The results indicated that while Vinepidine was less efficacious than vincristine, it demonstrated markedly superior antitumor activity compared to vinblastine in this specific tumor model.[1]

Table 1: Comparative In Vivo Antitumor Efficacy of Vinepidine

| Compound | Efficacy vs. Vincristine (VCR) in HxRh12 Xenograft | Efficacy vs. Vinblastine (VLB) in HxRh12 Xenograft |

| Vinepidine (VNP) | Lower | Far Superior |

Source: Houghton et al., 1985.[1] Note: Specific quantitative data on tumor growth inhibition or survival prolongation were not available in the reviewed literature.

Pharmacokinetic Profile

The same study also shed light on the pharmacokinetic behavior of Vinepidine, revealing a distinct profile compared to its counterparts. Following intraperitoneal administration, the accumulation of radiolabeled Vinepidine in the tumors was observed to be biphasic and progressive for at least 72 hours.[1] This is in contrast to vincristine and vinblastine, which reached their maximum tumor concentrations within 4 hours.[1] Furthermore, Vinepidine was cleared less rapidly from normal tissues and appeared to be metabolized at a slower rate than both vincristine and vinblastine.[1] High-performance liquid chromatography analysis of tumor extracts at 72 hours post-injection showed that 98% of the radioactivity corresponded to the parent compound, indicating its stability within the tumor microenvironment.[1]

Experimental Protocols

While the full text of the primary preclinical study was not available for review, the following experimental protocol is a detailed representation based on the study's abstract and standard methodologies for such research.

In Vivo Human Rhabdomyosarcoma Xenograft Model

-

Cell Line: Human rhabdomyosarcoma cell line HxRh12.

-

Animal Model: Immune-deprived mice (specific strain not detailed in the abstract).

-

Tumor Implantation: HxRh12 cells were likely implanted subcutaneously into the flanks of the mice. Tumor growth would be monitored regularly using caliper measurements.

-

Drug Administration: Vinepidine (VNP), Vincristine (VCR), and Vinblastine (VLB) were administered intraperitoneally (i.p.). The abstract does not specify the dosage or treatment schedule.

-

Pharmacokinetic Analysis: A tritiated form of Vinepidine ([G-3H]VNP) was used to track its distribution. At various time points (up to 72 hours), tumors and normal tissues were likely excised. The concentration of the radiolabeled compound would be determined using scintillation counting.

-

Metabolite Analysis: Tumor extracts were analyzed by high-performance liquid chromatography (HPLC) to differentiate the parent compound from its metabolites.

-

Efficacy Assessment: Antitumor efficacy was determined by comparing tumor growth in treated groups to a control group. The specific parameters (e.g., tumor growth inhibition, tumor growth delay, or increase in lifespan) were not specified in the abstract.

Experimental Workflow Diagram

In Vitro Cytotoxicity Data

A comprehensive search of the scientific literature did not yield any publicly available in vitro cytotoxicity data, such as IC50 values, for this compound against specific cancer cell lines.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (Concentration) |

| Data Not Available | Data Not Available | Data Not Available |

Clinical Trial Data

As of the latest literature review, no registered or published clinical trials for this compound were identified. Therefore, no data on its safety, tolerability, or efficacy in human subjects is available in the public domain.

Conclusion and Future Directions

This compound, a semi-synthetic vinca alkaloid, has demonstrated promising antitumor activity in a preclinical model of human rhabdomyosarcoma, showing superior efficacy to vinblastine. Its unique pharmacokinetic profile, characterized by prolonged tumor accumulation and slower clearance, suggests a potentially different therapeutic window compared to other vinca alkaloids. However, the current body of publicly available data is limited. To fully understand the therapeutic potential of this compound, further research is warranted. Key areas for future investigation include:

-

In Vitro Studies: Determination of IC50 values across a panel of cancer cell lines to identify sensitive tumor types and to elucidate potential mechanisms of resistance.

-

Further Preclinical In Vivo Studies: Efficacy studies in a broader range of xenograft and patient-derived xenograft (PDX) models to confirm its antitumor spectrum.

-

Toxicology Studies: Comprehensive toxicology and safety pharmacology studies to establish a safety profile.

-

Clinical Trials: If further preclinical data are positive, well-designed Phase I clinical trials would be necessary to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in cancer patients.

The information presented in this guide provides a foundation for understanding the current state of knowledge on the antitumor activity of this compound and highlights the critical need for additional research to explore its potential as a novel anticancer agent.

References

Pharmacological Profile of Vinepidine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinepidine Sulfate (also known as 4'-deoxyepivincristine or by its developmental code LY119863) is a semi-synthetic derivative of the vinca alkaloid vincristine. As a member of the vinca alkaloid family, which includes clinically important anti-cancer agents like vincristine and vinblastine, this compound was developed as a potential antineoplastic agent. This technical guide provides a comprehensive overview of the available pharmacological data on this compound, with a focus on its mechanism of action, preclinical antitumor activity, and pharmacokinetic profile. The information presented herein is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Mechanism of Action: Disruption of Microtubule Dynamics

This compound exerts its cytotoxic effects through a mechanism shared with other vinca alkaloids: the disruption of microtubule dynamics, which is essential for cell division.

-

Binding to Tubulin: this compound binds to β-tubulin, a subunit of the heterodimeric protein that polymerizes to form microtubules.

-

Inhibition of Microtubule Polymerization: This binding event inhibits the polymerization of tubulin into microtubules.

-

Mitotic Arrest: The disruption of microtubule formation and function prevents the assembly of the mitotic spindle, a critical structure for the segregation of chromosomes during mitosis. Consequently, cells are arrested in the M-phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Caption: Mechanism of action of this compound.

Preclinical Antitumor Activity

In Vivo Efficacy in a Human Rhabdomyosarcoma Xenograft Model

A key preclinical study evaluated the antitumor activity of vinepidine (VNP) against a human rhabdomyosarcoma xenograft (HxRh12) in immune-deprived mice. The efficacy of vinepidine was compared to that of vincristine (VCR) and vinblastine (VLB).

Table 1: Comparative Efficacy of Vinepidine in a Human Rhabdomyosarcoma Xenograft Model

| Compound | Efficacy Ranking | Qualitative Description |

| Vincristine (VCR) | 1 | Highest efficacy |

| Vinepidine (VNP) | 2 | Lower efficacy than VCR, but far superior to VLB.[1] |

| Vinblastine (VLB) | 3 | Lowest efficacy |

Source: Adapted from preclinical study data.[1]

Pharmacokinetic Profile

Preclinical studies in mice have provided initial insights into the pharmacokinetic behavior of this compound.

Tumor Accumulation and Tissue Distribution

Radiolabeled vinepidine ([G-³H]VNP) was used to assess its accumulation in tumors and distribution in normal tissues following intraperitoneal administration in mice bearing human rhabdomyosarcoma xenografts.

Table 2: Tumor Accumulation of Vinepidine and Comparator Vinca Alkaloids

| Compound | Time to Maximal Tumor Level | Tumor Accumulation Profile |

| Vinepidine (VNP) | > 72 hours | Biphasic and progressive accumulation for at least 72 hours.[1] |

| Vincristine (VCR) | ~ 4 hours | Maintained maximal level after 4 hours.[1] |

| Vinblastine (VLB) | ~ 4 hours | Decreased 3-fold by 72 hours after reaching maximal level.[1] |

Source: Adapted from preclinical study data.[1]

Metabolism and Clearance

Analysis of tissue extracts suggested that vinepidine is cleared less rapidly and is less extensively metabolized compared to vincristine and vinblastine in mice.[1] High-performance liquid chromatography (HPLC) analysis of tumor extracts at 72 hours post-injection revealed that 98% of the radioactivity co-eluted with the parent vinepidine compound, indicating limited metabolism within the tumor tissue.[1]

Table 3: Illustrative Pharmacokinetic Parameters of this compound in Mice (Hypothetical Data)

| Parameter | Value | Unit |

| Cmax (Maximum Concentration) | Data not available | µg/mL |

| Tmax (Time to Maximum Concentration) | Data not available | hours |

| AUC (Area Under the Curve) | Data not available | µg*h/mL |

| t½ (Half-life) | Data not available | hours |

| CL (Clearance) | Data not available | mL/h/kg |

Note: Specific quantitative pharmacokinetic parameters for this compound are not publicly available. This table is for illustrative purposes only.

Experimental Protocols

Detailed experimental protocols for the study of this compound have not been published. However, based on standard methodologies for vinca alkaloids, the following workflows can be proposed.

In Vitro Cytotoxicity Assay

The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of this compound against a panel of cancer cell lines.

Caption: Workflow for in vitro cytotoxicity testing.

In Vivo Pharmacokinetic Study in Mice

The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound in mice.

Caption: Workflow for in vivo pharmacokinetic study.

Clinical Development Status

There is a lack of publicly available information regarding the clinical development of this compound. It is possible that the compound did not advance to clinical trials or that the results of any trials have not been published.

Conclusion and Future Directions

This compound is a semi-synthetic vinca alkaloid that has demonstrated preclinical antitumor activity. Its unique pharmacokinetic profile, characterized by prolonged tumor accumulation and slower clearance compared to other vinca alkaloids, suggests a potential for a favorable therapeutic window. However, the lack of publicly available data on its in vitro cytotoxicity against a broad range of cancer cell lines, detailed pharmacokinetic parameters, and clinical trial results limits a comprehensive assessment of its therapeutic potential.

Further research would be necessary to fully elucidate the pharmacological profile of this compound. This would include:

-

In vitro studies: To determine the IC50 values of this compound against a diverse panel of human cancer cell lines.

-

In vivo studies: To conduct comprehensive pharmacokinetic and pharmacodynamic studies in various preclinical models to establish a clear dose-response relationship and to optimize dosing schedules.

-

Toxicology studies: To thoroughly evaluate the safety profile of this compound.

Should further preclinical studies yield promising results, the progression of this compound into early-phase clinical trials would be warranted to assess its safety, tolerability, and preliminary efficacy in cancer patients.

Disclaimer

This document is intended for informational purposes for a scientific audience and is based on a limited set of publicly available preclinical data. It is not intended to provide medical advice. The development status of this compound is not fully known, and further information from the developing company would be required for a complete understanding of its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Vinepidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of Vinepidine Sulfate, a semi-synthetic vincristine derivative with antineoplastic properties. The protocols detailed below are foundational for assessing the compound's cytotoxic and apoptotic effects, as well as its impact on cell cycle progression.

This compound, like other vinca alkaloids, exerts its anticancer effects by interfering with microtubule dynamics. It binds to tubulin, preventing the polymerization required for microtubule formation. This disruption of the microtubule assembly leads to metaphase arrest in mitotic cells, ultimately inhibiting cell growth and proliferation.[1]

Data Presentation

The following tables represent illustrative data that could be obtained from the described in vitro assays.

Table 1: Cytotoxicity of this compound on various cancer cell lines (Illustrative Data)

| Cell Line | IC50 (nM) after 48h treatment |

| HeLa (Cervical Cancer) | 15.8 |

| MCF-7 (Breast Cancer) | 22.5 |

| A549 (Lung Cancer) | 35.2 |

| Jurkat (T-cell Leukemia) | 10.1 |

Table 2: Apoptosis Induction by this compound in Jurkat Cells (Illustrative Data)

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 3.2 | 1.5 |

| This compound (10 nM) | 25.6 | 8.3 |

| This compound (20 nM) | 42.1 | 15.7 |

Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound (Illustrative Data)

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | 55.4 | 28.1 | 16.5 |

| This compound (15 nM) | 10.2 | 8.5 | 81.3 |

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of viable cells.[2][3]

Materials:

-

This compound

-

Target cancer cell lines (e.g., HeLa, MCF-7, A549, Jurkat)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubate the plate for the desired time period (e.g., 48 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Cytotoxicity Assay Workflow

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[4][5][6] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[4][5]

Materials:

-

This compound

-

Target cancer cell line

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Annexin V/PI Apoptosis Assay Workflow

Cell Cycle Analysis using Propidium Iodide

This protocol uses propidium iodide (PI) staining of DNA to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[7]

Materials:

-

This compound

-

Target cancer cell line

-

Complete cell culture medium

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

PI Staining for Cell Cycle Analysis Workflow

Signaling Pathway

The primary mechanism of action of this compound involves the disruption of microtubule dynamics, which is crucial for mitotic spindle formation and cell division.

Mechanism of this compound-induced cell death

References

- 1. Vinepidine | C46H56N4O9 | CID 23725067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Microtubule Polymerization Assay with Vinepidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinepidine Sulfate is a semi-synthetic derivative of vincristine, belonging to the vinca alkaloid class of anti-cancer agents.[1][2] Like other vinca alkaloids, its primary mechanism of action is the disruption of microtubule dynamics, which are crucial for various cellular processes, most notably mitotic spindle formation during cell division.[1][3] By interfering with the polymerization of tubulin into microtubules, this compound leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3][4] These application notes provide detailed protocols for in vitro microtubule polymerization assays to characterize the activity of this compound and a summary of its effects and the relevant signaling pathways.

Mechanism of Action

This compound exerts its biological effects by binding to β-tubulin, a subunit of the tubulin heterodimers that polymerize to form microtubules.[5] This binding inhibits the addition of tubulin dimers to the growing ends of microtubules, thereby suppressing microtubule polymerization.[1][2] At low concentrations, vinca alkaloids can suppress the dynamic instability of microtubules without causing significant depolymerization.[6] However, at higher concentrations, they can lead to the disassembly of microtubules.[7][8] The disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the M-phase of the cell cycle.[3] This mitotic arrest can ultimately trigger apoptotic cell death through various signaling pathways.[3][4][9]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in comparison to other vinca alkaloids.

Table 1: Inhibition of Tubulin Polymerization

| Compound | Inhibition Constant (Ki) for Tubulin Addition (µM) |

| Vinepidine | 0.079 ± 0.018 [2] |

| Vincristine | 0.085 ± 0.013[2] |

| Vindesine | 0.110 ± 0.007[2] |

| Vinblastine | 0.178 ± 0.025[2] |

Table 2: In Vitro Cytotoxicity Data

| Cell Line | Compound | Relative Potency/Activity |

| B16 Melanoma | Vinblastine | 9x more potent than Vinepidine[2] |

| B16 Melanoma | Vinepidine | Weakest of the four tested (Vinblastine, Vincristine, Vindesine, Vinepidine)[2] |

| L-cells | Vinepidine | Inactive at concentrations where other vinca alkaloids showed ~25% inhibition[2] |

Experimental Protocols

Protocol 1: In Vitro Microtubule Polymerization Assay (Turbidity-Based)

This protocol is designed to monitor the effect of this compound on the polymerization of purified tubulin by measuring the change in turbidity (optical density) over time.

Materials:

-

Purified tubulin (e.g., from bovine brain, >99% pure)

-

This compound

-

General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (100 mM)

-

Glycerol

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate, UV-transparent

-

Temperature-controlled microplate reader capable of reading absorbance at 350 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in G-PEM buffer to create a range of working concentrations (e.g., 10x final concentration).

-

On ice, prepare the tubulin polymerization reaction mixture. For a final volume of 100 µL per well, combine:

-

G-PEM buffer

-

Glycerol (to a final concentration of 5-10%)

-

GTP (to a final concentration of 1 mM)

-

Purified tubulin (to a final concentration of 3-5 mg/mL)

-

-

-

Assay Setup:

-

Add 10 µL of the 10x this compound working solutions to the appropriate wells of the 96-well plate.

-

For control wells, add 10 µL of G-PEM buffer with the same final DMSO concentration.

-

Pre-warm the plate reader to 37°C.

-

-

Initiation of Polymerization:

-

Add 90 µL of the tubulin polymerization reaction mixture to each well.

-

Immediately place the plate in the pre-warmed microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 350 nm every 30 seconds for 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance (OD350) versus time for each concentration of this compound.

-

Determine key parameters such as the initial rate of polymerization (Vmax), the lag time, and the maximum polymer mass (plateau of the curve).

-

Calculate the IC50 value for the inhibition of tubulin polymerization by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Protocol 2: In Vitro Microtubule Polymerization Assay (Fluorescence-Based)

This protocol utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, offering a more sensitive alternative to the turbidity assay.

Materials:

-

Tubulin Polymerization Assay Kit (containing fluorescent reporter)

-

Purified tubulin

-

This compound

-

General Tubulin Buffer (G-PEM)

-

GTP solution

-

Glycerol

-

DMSO

-

Black 96-well microplate

-

Fluorescence microplate reader with temperature control

Procedure:

-

Preparation of Reagents:

-

Prepare this compound stock and working solutions as described in Protocol 1.

-

Prepare the tubulin polymerization reaction mixture according to the kit manufacturer's instructions, including the fluorescent reporter. A typical final tubulin concentration is 2 mg/mL.

-

-

Assay Setup:

-

Add 10 µL of the 10x this compound working solutions to the appropriate wells of the black 96-well plate.

-

Add 10 µL of G-PEM buffer with the corresponding DMSO concentration to the control wells.

-

Pre-warm the plate reader to 37°C.

-

-

Initiation of Polymerization:

-

Add 90 µL of the tubulin polymerization reaction mixture containing the fluorescent reporter to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed fluorescence plate reader.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the reporter dye at regular intervals (e.g., every 30-60 seconds) for 60 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each this compound concentration.

-

Analyze the data to determine the Vmax, lag time, and maximum fluorescence.

-

Calculate the IC50 for the inhibition of polymerization as described in Protocol 1.

-

Visualizations

Caption: Experimental workflow for the in vitro microtubule polymerization assay.

Caption: Signaling pathway of this compound-induced mitotic arrest and apoptosis.

References

- 1. The action of two Vinca alkaloids on B16 melanoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the effects of vinblastine, vincristine, vindesine, and vinepidine on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular uptake and tubulin binding properties of four Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparison of thermodynamic parameters for vinorelbine- and vinflunine-induced tubulin self-association by sedimentation velocity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of microtubule self-assembly kinetics and tip structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A quantitative analysis of microtubule elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of Vinepidine Sulfate Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinepidine, a semi-synthetic derivative of vincristine, is a vinca alkaloid that exhibits antineoplastic activity by interfering with microtubule dynamics.[1][2] Like other vinca alkaloids, its mechanism of action involves binding to tubulin, which prevents the polymerization and depolymerization of microtubules. This disruption of microtubule assembly and disassembly leads to cell cycle arrest in the metaphase, ultimately inhibiting cell growth and proliferation.[1] The development of novel analogs of Vinepidine Sulfate holds the potential for identifying compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating large libraries of chemical compounds for their biological activity.[3][4] This document outlines a detailed protocol for a high-throughput screening campaign designed to identify and characterize novel this compound analogs that modulate tubulin polymerization and exhibit cytotoxic effects against cancer cells. The screening cascade consists of a primary biochemical screen to identify inhibitors of tubulin polymerization, followed by a secondary cell-based screen to assess the cytotoxicity of the identified hits.

Signaling Pathway of Vinca Alkaloids

Vinca alkaloids, including Vinepidine, exert their cytotoxic effects by disrupting the normal function of microtubules. This interference with microtubule dynamics triggers a cascade of events leading to apoptosis.

Caption: Signaling pathway of Vinepidine analogs.

Experimental Workflow

The high-throughput screening process is designed as a two-tiered approach to efficiently identify and validate potential lead compounds.

Caption: High-throughput screening workflow.

Primary High-Throughput Screen: Tubulin Polymerization Assay

This primary assay is a biochemical screen designed to identify compounds that inhibit the polymerization of tubulin in a high-throughput format. A fluorescence-based assay is recommended for its increased sensitivity and lower tubulin requirement compared to absorbance-based methods.[5]

Principle: The assay measures the polymerization of tubulin into microtubules by monitoring the increase in fluorescence of a reporter molecule that preferentially binds to microtubules.[5][6][7] Inhibitors of tubulin polymerization will result in a decreased fluorescence signal.

Materials:

-

Tubulin (>99% pure, porcine brain)

-

General Tubulin Buffer (with fluorescent reporter)

-

GTP solution

-

Microtubule Glycerol Buffer

-

Paclitaxel (positive control for polymerization enhancement)

-

Vinblastine (positive control for polymerization inhibition)

-

This compound (reference compound)

-

Compound library of this compound analogs

-

384-well, black, flat-bottom plates

-

Temperature-controlled microplate reader capable of fluorescence measurement (Excitation/Emission wavelengths appropriate for the chosen fluorescent reporter)

Protocol:

-

Compound Plating:

-

Using an automated liquid handler, dispense 1 µL of each this compound analog from the compound library into the wells of a 384-well plate.

-

Include wells with DMSO (negative control), Vinblastine (positive control), and a dilution series of this compound (reference compound).

-

-

Reagent Preparation:

-

Assay Initiation and Incubation:

-

Pre-warm the 384-well plate containing the compounds to 37°C.[8]

-

Using a multichannel pipette or automated dispenser, add 49 µL of the tubulin polymerization reaction mix to each well.

-

Immediately place the plate in a pre-warmed (37°C) microplate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity kinetically every minute for 60 minutes at 37°C.

-

Secondary Screen: Cell-Based Cytotoxicity Assay

Compounds identified as "hits" in the primary screen will be further evaluated for their cytotoxic effects on cancer cell lines. An ATP-based luminescence assay is a robust and sensitive method for assessing cell viability.[9]

Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.

Materials:

-

Human cancer cell line (e.g., HeLa, A549, or a relevant patient-derived organoid line[10][11])

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

Hit compounds from the primary screen

-

Doxorubicin (positive control for cytotoxicity)

-

384-well, white, clear-bottom cell culture plates

-

Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)

-

Microplate reader with luminescence detection capabilities

Protocol:

-

Cell Plating:

-

Harvest and count the cancer cells.

-

Seed the cells into 384-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 40 µL of cell culture medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the hit compounds, this compound, and Doxorubicin.

-

Add 10 µL of the compound dilutions to the respective wells. Include DMSO-treated wells as a negative control.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Equilibrate the plates and the luminescent cell viability assay reagent to room temperature.

-

Add 25 µL of the reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a microplate reader.

-

Data Presentation

The quantitative data from the primary and secondary screens should be organized into clear and structured tables for easy comparison and hit selection.

Table 1: Primary Screen - Tubulin Polymerization Inhibition

| Compound ID | Concentration (µM) | % Inhibition of Tubulin Polymerization | Z'-factor |

| Analog-001 | 10 | 85.2 | 0.78 |

| Analog-002 | 10 | 12.5 | 0.78 |

| Analog-003 | 10 | 92.1 | 0.78 |

| ... | ... | ... | ... |

| This compound | 10 | 88.9 | 0.78 |

| Vinblastine | 10 | 95.3 | 0.78 |

| DMSO | - | 0.0 | 0.78 |

Table 2: Secondary Screen - Cytotoxicity (IC50 Values)

| Compound ID | Cell Line | IC50 (nM) |

| Analog-001 | HeLa | 75.4 |

| Analog-003 | HeLa | 52.8 |

| ... | ... | ... |

| This compound | HeLa | 68.2 |

| Doxorubicin | HeLa | 95.1 |

Conclusion

This high-throughput screening protocol provides a robust framework for the identification and initial characterization of novel this compound analogs. The combination of a target-based primary screen with a cell-based secondary screen allows for the efficient selection of compounds that not only interact with the desired molecular target but also exhibit the desired cellular phenotype. The validated hits from this screening cascade can then be advanced to further lead optimization and preclinical development.

References

- 1. Vinepidine | C46H56N4O9 | CID 23725067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Studies with 4'-deoxyepivincristine (vinepidine), a semisynthetic vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]

- 4. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hoelzel-biotech.com [hoelzel-biotech.com]

- 6. universalbiologicals.com [universalbiologicals.com]

- 7. maxanim.com [maxanim.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. researchgate.net [researchgate.net]

- 10. High-throughput drug screening of fine-needle aspiration-derived cancer organoids | Department of Cell and Developmental Biology | Vanderbilt University [medschool.vanderbilt.edu]

- 11. Protocol for high throughput 3D drug screening of patient derived melanoma and renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Representative Vinepidine Sulfate In Vivo Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinepidine Sulfate is a semi-synthetic derivative of vincristine, belonging to the vinca alkaloid class of antineoplastic agents.[1] Like other vinca alkaloids, its mechanism of action involves the disruption of microtubule dynamics, which are essential for mitotic spindle formation during cell division.[2][3][4][5][6] This interference leads to cell cycle arrest in the M-phase and subsequent apoptosis in cancer cells.[4][5] These application notes provide a detailed, representative protocol for evaluating the in vivo efficacy of this compound using a subcutaneous xenograft model, a common preclinical model in cancer research. Due to the limited availability of specific preclinical data for this compound, this protocol is based on established methodologies for the parent compound, vincristine, and other closely related vinca alkaloids.

Data Presentation: Representative Preclinical Efficacy of Vinca Alkaloids

The following table summarizes representative quantitative data from preclinical studies of vincristine in different xenograft models. This data is intended to provide an example of the expected outcomes and should be adapted based on experimental findings with this compound.

| Parameter | Representative Value | Xenograft Model | Reference Compound | Source |

| Route of Administration | Intraperitoneal (IP) / Intravenous (IV) | Various | Vincristine | [1][7] |

| Dosage | 0.1 - 0.5 mg/kg | Neuroblastoma | Vincristine | [7] |

| Dosing Schedule | Once weekly | Neuroblastoma | Vincristine | [7][8] |

| Tumor Growth Inhibition (TGI) | Variable, can lead to complete responses | Wilms Tumor | Vincristine/Irinotecan | [9] |

| EC50 (in vitro) | 0.13 - 44.92 nM | DAWT Spheroids | Vincristine | [9] |

Signaling Pathway

The primary mechanism of action for this compound, as a vinca alkaloid, is the inhibition of microtubule polymerization. This disruption of the cytoskeleton leads to mitotic arrest and ultimately, apoptosis.

Caption: Mechanism of action of this compound.

Experimental Protocols

This section outlines a detailed methodology for a subcutaneous xenograft study using the A549 human non-small cell lung cancer cell line as a representative model.

1. Cell Culture and Preparation

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Preparation for Injection:

-

Grow A549 cells to 80-90% confluency.

-

Wash cells with sterile Phosphate Buffered Saline (PBS).

-

Harvest cells using Trypsin-EDTA.

-

Neutralize trypsin with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in sterile, serum-free medium or PBS.

-

Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

-

Adjust the cell concentration to 5 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel®.[8]

-

2. Animal Model and Tumor Implantation

-

Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

-

Tumor Implantation:

-

Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

-

Inject 0.1 mL of the cell suspension (containing 5 x 10^6 A549 cells) subcutaneously into the right flank of each mouse.[8]

-

Monitor the mice for tumor growth.

-

3. Experimental Design and Treatment

-

Tumor Growth Monitoring:

-

Measure tumor dimensions (length and width) twice weekly using digital calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Treatment Groups:

-

Group 1 (Control): Vehicle control (e.g., sterile saline or PBS) administered via the same route and schedule as the treatment group.

-

Group 2 (this compound): Administer this compound at a predetermined dose (e.g., starting with a dose analogous to vincristine, such as 0.5 mg/kg).[7]

-

-

Administration: Administer the treatment intraperitoneally (IP) or intravenously (IV) once weekly.

-

Monitoring:

-

Continue to measure tumor volume twice weekly.

-

Record the body weight of each mouse twice weekly as an indicator of toxicity.

-

Observe the general health and behavior of the mice daily.

-

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a set duration of treatment. Euthanize mice if they show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors, or moribund state).

4. Data Analysis

-

Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

-

Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare tumor volumes and body weights between the treatment and control groups. A p-value of <0.05 is typically considered statistically significant.

-

Tumor Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Experimental Workflow

The following diagram illustrates the key steps in the in vivo xenograft model protocol.

Caption: Experimental workflow for the xenograft model.

References

- 1. Preclinical antitumor activity of a new Vinca alkaloid derivative, S 12363 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vinflunine, the latest Vinca alkaloid in clinical development. A review of its preclinical anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enhanced anti-tumour effects of Vinca alkaloids given separately from cytostatic therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical Study of Treatment Response in HCT-116 Cells and Xenografts with 1H-decoupled 31P MRS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tumor Xenograft Studies [bio-protocol.org]

- 9. Characterizing Sensitivity to Vincristine, Irinotecan, and Telomerase-targeted Therapy in Diffuse Anaplastic Wilms Tumor Patient-derived Xenografts☆ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A549 Xenograft Model - Altogen Labs [altogenlabs.com]

- 11. meliordiscovery.com [meliordiscovery.com]

Application Notes and Protocols for Preparing Vinepidine Sulfate Stock Solution in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinepidine Sulfate is a semi-synthetic vinca alkaloid derivative with potent antineoplastic properties. As a member of the vinca alkaloid family, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. By binding to tubulin, this compound inhibits the polymerization of microtubules, leading to mitotic arrest in the M-phase of the cell cycle and subsequent induction of apoptosis in rapidly dividing cells, such as cancer cells.[1][2] These characteristics make this compound a valuable compound for in vitro studies in cancer research and drug development.

Proper preparation of a stable, concentrated stock solution is crucial for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 907.05 g/mol | [3] |

| Molecular Formula | C₄₆H₅₈N₄O₁₃S | [3] |

| Appearance | Light Brown to Brown Solid | [3] |

| Solubility (estimated) | Soluble in DMSO | [1][2] |

| Storage (Solid) | -20°C, desiccated, protected from light | [3] |

| Storage (Stock Solution) | -20°C or -80°C | [1][2] |

| Typical Working Concentration | 1 nM - 1 µM | [4][5][6] |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile, conical-bottom polypropylene or glass vials (amber or wrapped in foil)

-

Sterile, positive displacement pipettes and tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Safety Precaution: this compound is a cytotoxic agent. Handle with extreme care using appropriate personal protective equipment (PPE) in a designated chemical fume hood or biological safety cabinet.

-

Calculate the required mass:

-

To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 907.05 g/mol = 9.07 mg

-

-

-

Weighing the compound:

-

Carefully weigh out 9.07 mg of this compound powder in a sterile microcentrifuge tube or a weighing boat. Due to the hygroscopic nature of the compound, perform this step promptly.[3]

-

-

Dissolution:

-

Transfer the weighed this compound to a sterile, light-protected vial (e.g., amber vial or a clear vial wrapped in aluminum foil).

-

Add 1 mL of sterile, cell culture grade DMSO to the vial.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution is stable for several months.

-

Preparation of Working Solutions

For cell culture experiments, the concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium.

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Determine the final working concentration:

-

The optimal working concentration of this compound will vary depending on the cell line and the experimental objective. A typical starting range for cytotoxicity assays is between 1 nM and 1 µM.[4][5][6] It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line.

-

-

Serial Dilution:

-

Prepare a series of intermediate dilutions of the 10 mM stock solution in sterile cell culture medium.

-

For example, to prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:10,000 dilution. This can be achieved through a series of dilutions (e.g., 1:100 followed by another 1:100).

-

Add the final diluted this compound solution to your cell culture plates. Ensure that the volume of the added drug solution is minimal to maintain the desired final concentration of DMSO.

-

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

References

- 1. Vinblastine | Cell Signaling Technology [cellsignal.com]

- 2. Vincristine | Cell Signaling Technology [cellsignal.com]

- 3. 83200-11-7 CAS MSDS (this compound [USAN]) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential activity of vincristine and vinblastine against cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of low concentration of vinblastine on the anchorage-independent growth and in vitro invasion of human renal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Western Blot Analysis of Apoptosis Markers Following Vinepidine Sulfate Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinepidine Sulfate is a semi-synthetic vinca alkaloid derived from vinblastine, a class of anti-microtubule agents widely used in cancer chemotherapy.[1][2] Like other vinca alkaloids, this compound's primary mechanism of action involves the disruption of microtubule dynamics.[3] This interference with microtubule function leads to the arrest of rapidly dividing cells in the metaphase of mitosis, which subsequently triggers programmed cell death, or apoptosis.[3] Understanding the specific apoptotic pathways activated by this compound is crucial for its development as a targeted anticancer agent.

Western blotting is a powerful and specific technique to detect and quantify the expression levels of key proteins involved in the apoptotic cascade. This application note provides a comprehensive guide to analyzing apoptosis markers in cell lysates after treatment with this compound, including an overview of the signaling pathway, a summary of key protein markers, a detailed experimental protocol, and a troubleshooting guide.

This compound-Induced Apoptosis Signaling Pathway

This compound, as a vinca alkaloid, induces apoptosis primarily through the intrinsic pathway, initiated by cellular stress from mitotic arrest. The disruption of microtubule polymerization activates various signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway, and modulates the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[1][2] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the formation of the apoptosome, which in turn activates initiator caspases (e.g., Caspase-9).[4] These initiator caspases then cleave and activate executioner caspases (e.g., Caspase-3 and -7), which are responsible for cleaving a host of cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.[4][5]

Caption: Signaling pathway of this compound-induced apoptosis.

Data Presentation: Key Apoptosis Markers for Western Blot

The following table summarizes the key proteins involved in apoptosis that can be effectively analyzed by Western blot following this compound treatment. The expected changes and molecular weights are provided to aid in data interpretation.

| Protein Marker | Function | Expected Change After Treatment | Full-Length MW (kDa) | Cleaved/Active MW (kDa) |

| Bcl-2 Family | ||||

| Bcl-2 | Anti-apoptotic[6] | Decrease / Phosphorylation (inactivation)[2] | ~26 | N/A |

| Bax | Pro-apoptotic[6] | Increase / Translocation to mitochondria | ~21 | N/A |

| Caspase Family | ||||

| Caspase-9 | Initiator Caspase[4] | Cleavage/Activation | ~47 | ~35/37 |

| Caspase-3 | Executioner Caspase[5] | Cleavage/Activation | ~32 | ~17/19 |

| Caspase-7 | Executioner Caspase[5] | Cleavage/Activation | ~35 | ~20 |

| Caspase Substrates | ||||

| PARP-1 | DNA Repair & Apoptosis Substrate[5] | Cleavage | ~116 | ~89 |

| Loading Control | ||||

| β-Actin / GAPDH | Housekeeping Gene | No Change | ~42 / ~37 | N/A |

Experimental Workflow

A typical workflow for the Western blot analysis of apoptosis markers is outlined below. This process ensures reproducible and quantifiable results.

Caption: Standard workflow for Western blot analysis.

Detailed Protocol for Western Blot Analysis

This protocol provides a step-by-step guide for analyzing apoptosis markers in cells treated with this compound.

1. Cell Culture and Treatment: a. Seed the selected cancer cell line at an appropriate density in culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for a predetermined time course (e.g., 24, 48, 72 hours). Include an untreated control (vehicle only) and a positive control (e.g., staurosporine or etoposide) to confirm apoptosis induction.[7]

2. Cell Lysis and Protein Extraction: a. After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells directly on the plate with ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (total protein extract) to a new, clean tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) or Bradford protein assay, following the manufacturer’s instructions. b. Based on the concentrations, calculate and prepare aliquots of each sample containing an equal amount of protein (typically 20-40 µg) in Laemmli sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): a. Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins, typically 8-15%). b. Include a pre-stained protein ladder to monitor protein separation and estimate molecular weights. c. Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel.

5. Protein Transfer (Blotting): a. Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by observing the pre-stained ladder on the membrane.

6. Blocking: a. Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of antibodies.

7. Primary Antibody Incubation: a. Dilute the primary antibody specific for your target apoptosis marker (e.g., rabbit anti-Caspase-3, mouse anti-PARP) in the blocking buffer at the manufacturer's recommended concentration. b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

8. Washing: a. Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

9. Secondary Antibody Incubation: a. Incubate the membrane with the appropriate HRP (Horseradish Peroxidase)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1-2 hours at room temperature. b. Wash the membrane again three times for 10 minutes each with TBST.

10. Detection and Analysis: a. Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's protocol. b. Incubate the membrane with the ECL reagent for the specified time (usually 1-5 minutes). c. Capture the chemiluminescent signal using a digital imaging system or X-ray film. d. For quantitative analysis, use densitometry software to measure the band intensity. Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., β-actin or GAPDH) to correct for variations in protein loading. An increase in the ratio of cleaved to full-length protein indicates the activation of apoptotic pathways.

References

- 1. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]